

Millmerranone A: A Technical Guide to its Natural Source and Isolation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and biological activity of **Millmerranone A**, a novel meroterpenoid with significant therapeutic potential.

Introduction

Millmerranone A is a structurally unique meroterpenoid, distinguished by a rare cyclic carbonate moiety.[1][2][3] First reported in 2021, this natural product has garnered interest due to its potent biological activity. This document outlines the key scientific data and methodologies related to **Millmerranone A**, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Biosynthesis

Millmerranone A is a secondary metabolite produced by the fungus Aspergillus sp. CMB-MRF324.[1][2][3] This fungal strain was isolated from a soil sample collected from a sheep pasture near Millmerran, Queensland, Australia.[1] The biosynthesis of **Millmerranone A** is believed to be related to other known meroterpenoids, terreulactones A–D, which are also produced by the same fungal strain.[1][2]

Quantitative Data Summary



The following tables summarize the key quantitative data associated with the isolation and characterization of **Millmerranone A**.

Table 1: Physicochemical and Spectroscopic Data for Millmerranone A

Property	Value		
Molecular Formula	C27H34O8		
Molecular Weight	482.55 g/mol		
Appearance	White amorphous solid		
Optical Rotation	[α] ²⁰ D +54.5 (c 0.1, CHCl ₃)		
¹ H NMR (600 MHz, CDCl ₃)	δ 6.78 (1H, d, J = 10.2 Hz), 6.16 (1H, d, J = 10.2 Hz), 5.45 (1H, t, J = 7.2 Hz), 3.48 (1H, m), 2.75 (1H, dd, J = 14.4, 4.8 Hz),		
¹³ C NMR (150 MHz, CDCl ₃)	δ 198.2, 164.1, 154.9, 142.8, 138.9, 134.7, 132.1, 128.4, 125.9, 124.8, 118.9, 82.4, 78.9, 76.8, 60.4,		
HR-ESIMS	m/z [M + H] ⁺ calcd for C ₂₇ H ₃₅ O ₈ , 483.2326; found 483.2326		

Table 2: Biological Activity of Millmerranone A

Bioassay	Target	Result (IC ₅₀)
Acetylcholinesterase Inhibition	Acetylcholinesterase	37 nM

Experimental Protocols Fungal Cultivation

Aspergillus sp. CMB-MRF324 is cultivated on a solid brown rice medium to optimize the production of **Millmerranone A**.[1][2]

Materials:



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- Peptone
- Yeast extract
- Monosodium glutamate
- · Distilled water
- Erlenmeyer flasks (2L)
- Autoclave

Protocol:

- Prepare the culture medium by combining brown rice (70 g), peptone (0.3 g), yeast extract (0.3 g), and monosodium glutamate (0.1 g) in 100 mL of distilled water in a 2L Erlenmeyer flask.
- Autoclave the flasks containing the medium at 121°C for 20 minutes to ensure sterility.
- After cooling to room temperature, inoculate the sterile medium with a mycelial plug of Aspergillus sp. CMB-MRF324.
- Incubate the culture flasks at room temperature for 24 days in a static, dark environment.[1]

Extraction and Isolation of Millmerranone A

The following protocol details the extraction and purification of **Millmerranone A** from the fungal culture.[1]

Materials:

- Ethyl acetate (EtOAc)
- n-Hexane
- Dichloromethane (CH₂Cl₂)



- Methanol (MeOH)
- Silica gel for column chromatography
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

- Following incubation, harvest the entire solid culture (mycelia and rice medium).
- Extract the harvested material exhaustively with ethyl acetate (EtOAc) (3 x 500 mL) at room temperature.
- Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract (approximately 3.8 g).[1]
- Subject the crude extract to sequential solvent trituration with n-hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH) to afford soluble fractions of each.
- The CH₂Cl₂ soluble fraction (approximately 3.05 g) is then subjected to further chromatographic separation.[1]
- Perform silica gel column chromatography on the CH₂Cl₂ fraction, eluting with a gradient of n-hexane and EtOAc.
- Further purify the fractions containing Millmerranone A using Sephadex LH-20 column chromatography with methanol as the eluent.
- The final purification is achieved by reversed-phase HPLC on a C18 column with an appropriate solvent system (e.g., a gradient of acetonitrile and water) to yield pure
 Millmerranone A.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of **Millmerranone A** is determined using a modified Ellman's method.



Materials:

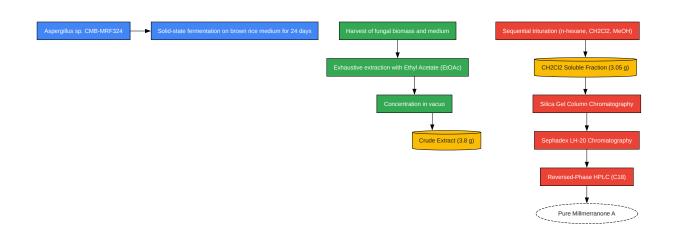
- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Tris-HCl buffer (pH 8.0)
- 96-well microplate reader
- Test compound (Millmerranone A) dissolved in DMSO

Protocol:

- In a 96-well plate, add 25 μ L of 15 mM ATCI in water, 125 μ L of 3 mM DTNB in Tris-HCI buffer, and 50 μ L of Tris-HCI buffer.
- Add 25 μL of the test compound solution at various concentrations.
- Initiate the reaction by adding 25 μL of 0.22 U/mL AChE solution.
- The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.
- The rate of reaction is calculated, and the percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
- The IC₅₀ value is calculated from the dose-response curve.

Visualizations





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References

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